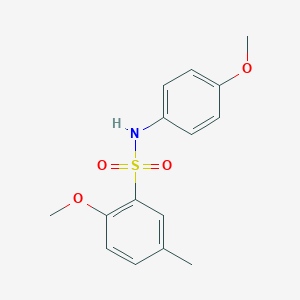
2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide (MMB) is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MMB has been found to have potent anti-inflammatory, analgesic, and antipyretic effects in animal models.
Applications De Recherche Scientifique
2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and fever. 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has been found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has also been found to have analgesic and antipyretic effects by inhibiting the production of prostaglandins.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has been found to selectively inhibit COX-2, which is the inducible form of the enzyme that is responsible for the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects
2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has been found to have potent anti-inflammatory effects in animal models of inflammation. 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has also been found to have analgesic and antipyretic effects in animal models of pain and fever. 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response. 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has also been found to reduce the production of prostaglandins, which are involved in pain and fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic effects. 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has been extensively studied and its mechanism of action is well understood. However, one of the limitations of using 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide in lab experiments is its potential toxicity. 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has been found to have cytotoxic effects on some cell types, and its long-term effects on human health are not fully understood.
Orientations Futures
There are many potential future directions for the study of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide. One possible direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another possible direction is to develop new derivatives of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide with improved potency and selectivity. Additionally, further studies are needed to investigate the long-term effects of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide on human health and its potential toxicity.
Méthodes De Synthèse
2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide can be synthesized by the reaction of 4-methoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide. The synthesis method of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide has been well established, and the compound can be obtained in high yields with good purity.
Propriétés
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-4-9-14(20-3)15(10-11)21(17,18)16-12-5-7-13(19-2)8-6-12/h4-10,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVWHHXUXHAJIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)
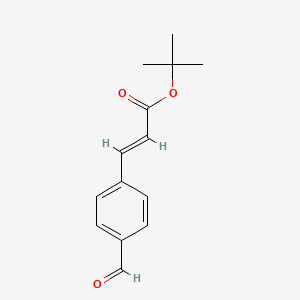
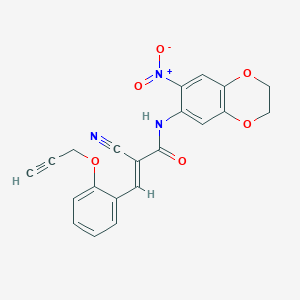
![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)
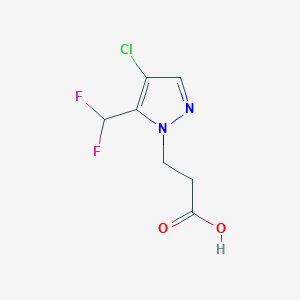
![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)
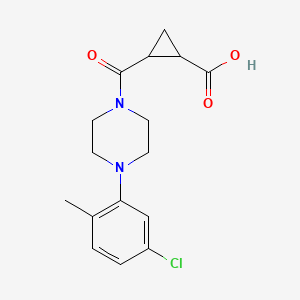
![2-Methylpropyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)
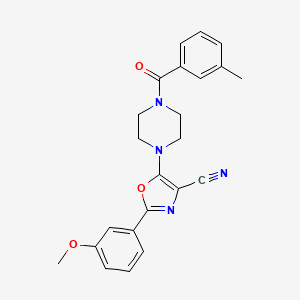
![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)
![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)
![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)